molecular formula C13H17NO2S B3156692 4-Mercapto-piperidine-1-carboxylic acid benzyl ester CAS No. 833491-24-0

4-Mercapto-piperidine-1-carboxylic acid benzyl ester

Cat. No. B3156692
CAS RN: 833491-24-0
M. Wt: 251.35 g/mol
InChI Key: QBAXWVLTELYSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Mercapto-piperidine-1-carboxylic acid benzyl ester is a chemical compound with the CAS Number: 833491-24-0 . It has a molecular weight of 251.35 and its IUPAC name is benzyl 4-sulfanyl-1-piperidinecarboxylate . It is typically a pale-yellow to yellow-brown sticky oil to semi-solid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C13H17NO2S/c15-13(14-8-6-12(17)7-9-14)16-10-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical form of this compound is a pale-yellow to yellow-brown sticky oil to semi-solid . Its molecular weight is 251.35 g/mol .

properties

IUPAC Name

benzyl 4-sulfanylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c15-13(14-8-6-12(17)7-9-14)16-10-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAXWVLTELYSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679055
Record name Benzyl 4-sulfanylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

833491-24-0
Record name Benzyl 4-sulfanylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Mercapto-piperidine-1-carboxylic acid benzyl ester
Reactant of Route 2
4-Mercapto-piperidine-1-carboxylic acid benzyl ester
Reactant of Route 3
4-Mercapto-piperidine-1-carboxylic acid benzyl ester
Reactant of Route 4
4-Mercapto-piperidine-1-carboxylic acid benzyl ester
Reactant of Route 5
4-Mercapto-piperidine-1-carboxylic acid benzyl ester
Reactant of Route 6
4-Mercapto-piperidine-1-carboxylic acid benzyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.